molecular formula C6H4Cl2N2S B1529548 2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine CAS No. 74901-71-6

2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine

Cat. No.: B1529548
CAS No.: 74901-71-6
M. Wt: 207.08 g/mol
InChI Key: YSADLUWHNVZEJK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine is a chemical compound with the molecular formula C6H4Cl2N2S and a molecular weight of 207.08 g/mol. This compound is characterized by its chlorine atoms at the 2 and 4 positions of the thieno[3,4-D]pyrimidine ring structure. It is a solid substance typically stored at low temperatures to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dichlorobenzenethiol with a suitable pyrimidine derivative in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the use of specific catalysts to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced derivatives of the compound.

  • Substitution: Introduction of different functional groups at the reactive sites.

Scientific Research Applications

2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine is structurally similar to other thieno[3,4-D]pyrimidine derivatives, such as 2,4-dichloro-6,7-dihydrothieno[3,2-D]pyrimidine 5,5-dioxide. its unique chlorine substitution pattern and molecular weight distinguish it from these compounds. The presence of chlorine atoms at specific positions on the ring structure contributes to its distinct chemical properties and reactivity.

List of Similar Compounds

  • 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine 5,5-dioxide

  • This compound 5,5-dioxide

  • Other thieno[3,4-D]pyrimidine derivatives

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,4-dichloro-5,7-dihydrothieno[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2S/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSADLUWHNVZEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244726
Record name 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74901-71-6
Record name 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74901-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5H,7H-thieno[3,4-d]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine
Reactant of Route 2
2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine
Reactant of Route 3
2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine
Reactant of Route 4
2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine
Reactant of Route 5
2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine
Reactant of Route 6
2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine

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